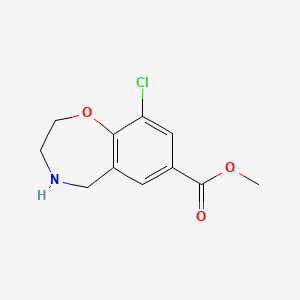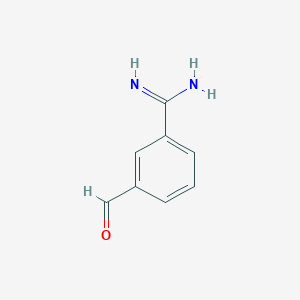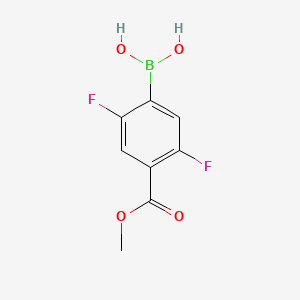![molecular formula C11H7F4N3O2 B15300146 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring via a methylene bridge
准备方法
The synthesis of 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
化学反应分析
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium, copper, and nickel . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazole derivatives and other functionalized compounds .
科学研究应用
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects . The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: A basic triazole compound without the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic acid: A compound with a similar trifluoromethyl group but different overall structure and reactivity.
Fluridone: A compound with a trifluoromethylphenyl group but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C11H7F4N3O2 |
|---|---|
分子量 |
289.19 g/mol |
IUPAC 名称 |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F4N3O2/c12-8-2-1-6(3-7(8)11(13,14)15)4-18-5-9(10(19)20)16-17-18/h1-3,5H,4H2,(H,19,20) |
InChI 键 |
BLKWESBOORWRIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


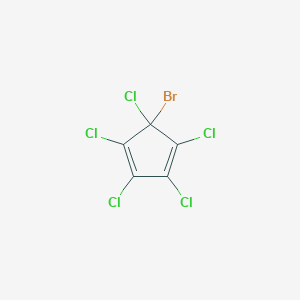
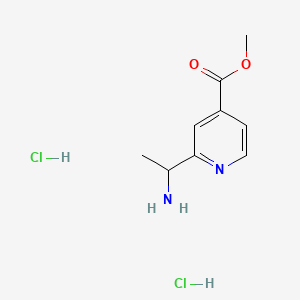
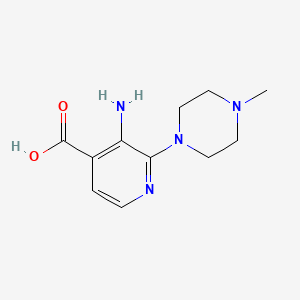
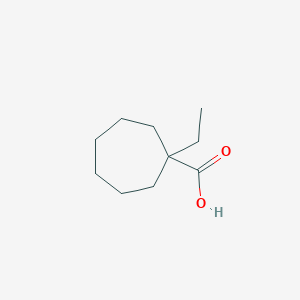
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
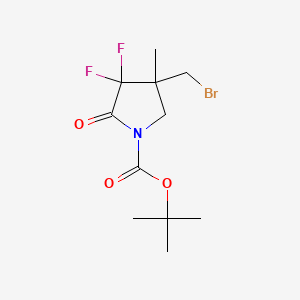
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
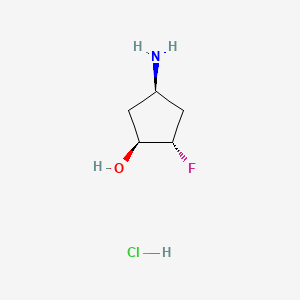
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
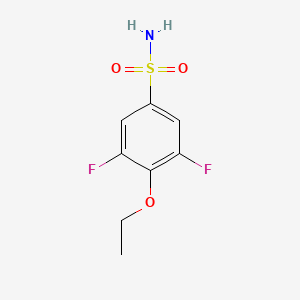
![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)
